[3-(1H-1,3-benzodiazol-1-ylmethyl)phenyl]methanamine hydrochloride
Description
[3-(1H-1,3-benzodiazol-1-ylmethyl)phenyl]methanamine hydrochloride: is a chemical compound that belongs to the class of benzimidazole derivatives Benzimidazoles are known for their wide range of biological activities, including antimicrobial, antiviral, and anticancer properties
Properties
Molecular Formula |
C15H16ClN3 |
|---|---|
Molecular Weight |
273.76 g/mol |
IUPAC Name |
[3-(benzimidazol-1-ylmethyl)phenyl]methanamine;hydrochloride |
InChI |
InChI=1S/C15H15N3.ClH/c16-9-12-4-3-5-13(8-12)10-18-11-17-14-6-1-2-7-15(14)18;/h1-8,11H,9-10,16H2;1H |
InChI Key |
IQGYGVSSQKXEMB-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)N=CN2CC3=CC=CC(=C3)CN.Cl |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of [3-(1H-1,3-benzodiazol-1-ylmethyl)phenyl]methanamine hydrochloride typically involves the reaction of o-phenylenediamine with benzyl chloride under basic conditions to form the benzimidazole ring. This intermediate is then reacted with benzylamine to introduce the methanamine group. The final product is obtained as a hydrochloride salt by treating the free base with hydrochloric acid .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-purity reagents and controlled reaction conditions to ensure the consistency and quality of the final product. The reactions are typically carried out in large reactors with efficient mixing and temperature control to optimize yield and purity.
Chemical Reactions Analysis
Chemical Reactivity
The compound participates in diverse chemical reactions due to its structural features:
Reaction Types
-
Alkylation :
-
Mechanism : Alkyl groups are introduced to the benzodiazole ring, potentially via electrophilic substitution.
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Conditions : Controlled temperature and solvents (e.g., ethanol).
-
-
Acylation :
-
Mechanism : Acyl groups are added to reactive sites, enhancing solubility or reactivity.
-
Conditions : Specific solvents like DMF.
-
-
Nucleophilic Substitution :
-
Mechanism : Replacement of leaving groups (e.g., halides) with nucleophiles.
-
Conditions : Presence of a suitable leaving group and catalyst.
-
Table: Reaction Conditions and Products
| Reaction Type | Conditions | Products |
|---|---|---|
| Alkylation | Controlled temperature | Alkylated derivatives |
| Acylation | DMF, specific catalysts | Acylated derivatives |
| Nucleophilic Substitution | Leaving group, catalyst | Substituted products |
Analytical Characterization
The compound’s structure and purity are validated using:
-
NMR :
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Confirms the integrity of the benzodiazole and phenyl-methanamine moieties.
-
-
HPLC :
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Quantifies purity and detects impurities.
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Table: Analytical Techniques
| Method | Purpose |
|---|---|
| NMR | Structural confirmation |
| HPLC | Purity assessment |
Enzymatic Interaction Studies
In lysosomal phospholipase A2 (LPLA2) inhibition assays, the compound’s reactivity is studied under biochemical conditions:
-
Reaction Setup :
-
Buffer: Sodium citrate (pH 4.5).
-
Solvent: DMSO (0.125% final concentration).
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Temperature: 37°C.
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Substrate: Liposomes or p-nitrophenyl butyrate (pNPB).
-
-
Analysis :
Table: LPLA2 Inhibition Assay Parameters
| Parameter | Details |
|---|---|
| Buffer | Sodium citrate (pH 4.5) |
| Temperature | 37°C |
| Solvent | DMSO (0.125%) |
| Analytical Methods | HPTLC, Spectrophotometry |
Scientific Research Applications
Antiviral Activity
Recent studies have explored the potential of benzodiazole derivatives, including [3-(1H-1,3-benzodiazol-1-ylmethyl)phenyl]methanamine hydrochloride, as antiviral agents. For instance, compounds with similar structures have demonstrated inhibitory activity against viruses such as MERS-CoV. The structure–activity relationship (SAR) studies indicate that modifications on the benzodiazole moiety can enhance antiviral efficacy.
Case Study : A derivative of benzothiazole was synthesized and showed promising results with an IC50 value of 0.09 μM against MERS-CoV, suggesting that similar modifications on the benzodiazole scaffold could yield effective antiviral candidates .
| Compound | IC50 (μM) | CC50 (μM) |
|---|---|---|
| Benzothiazole Derivative | 0.09 | >100 |
| Benzimidazole Derivative | 0.73 | >100 |
Anticancer Research
The compound's structural framework has been investigated for anticancer properties. Research indicates that derivatives of benzodiazole can induce apoptosis in cancer cells through various mechanisms, including the modulation of signaling pathways.
Case Study : A series of phenyl-benzodiazole derivatives were tested for cytotoxicity against various cancer cell lines, revealing significant growth inhibition at micromolar concentrations. The SAR analysis highlighted the importance of substituents on the phenyl ring for enhancing activity.
Organic Electronics
The unique electronic properties of [3-(1H-1,3-benzodiazol-1-ylmethyl)phenyl]methanamine hydrochloride make it a candidate for applications in organic electronics, particularly in organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs). Its ability to form stable thin films can be advantageous for device fabrication.
Case Study : Research demonstrated that incorporating benzodiazole derivatives into polymer matrices improved charge transport properties and device efficiency in OLED applications.
| Property | Value |
|---|---|
| Film Stability | High |
| Charge Mobility | Enhanced |
Mechanism of Action
The mechanism of action of [3-(1H-1,3-benzodiazol-1-ylmethyl)phenyl]methanamine hydrochloride involves its interaction with specific molecular targets in cells. The compound binds to DNA and interferes with its replication and transcription processes, leading to cell cycle arrest and apoptosis. It also inhibits key enzymes involved in cellular metabolism, further contributing to its cytotoxic effects .
Comparison with Similar Compounds
Benzimidazole: A parent compound with a wide range of biological activities.
Mebendazole: An antiparasitic drug with a benzimidazole core.
Albendazole: Another antiparasitic agent with structural similarities to benzimidazole.
Uniqueness: What sets [3-(1H-1,3-benzodiazol-1-ylmethyl)phenyl]methanamine hydrochloride apart from other benzimidazole derivatives is its unique methanamine group, which enhances its binding affinity to DNA and enzymes, thereby increasing its biological activity .
Biological Activity
[3-(1H-1,3-benzodiazol-1-ylmethyl)phenyl]methanamine hydrochloride is a compound with potential therapeutic applications due to its unique structural features and biological properties. This article explores its biological activity, focusing on its interactions with various biological systems, potential therapeutic uses, and relevant research findings.
Chemical Structure and Properties
The compound is characterized by the presence of a benzodiazole moiety linked to a phenyl group via a methanamine structure. The IUPAC name is [3-(1H-benzimidazol-1-ylmethyl)phenyl]methanamine dihydrochloride, and its molecular formula is C15H15N3·2ClH. It is typically found in a solid form with a purity of 95% and is stable at room temperature .
Interaction with Serotonin Receptors
Research has shown that compounds containing the benzodiazole structure often exhibit significant affinity for serotonin receptors, particularly the 5-HT1A and 5-HT7 subtypes. A study indicated that derivatives similar to [3-(1H-1,3-benzodiazol-1-ylmethyl)phenyl]methanamine demonstrated potent inhibitory activity against these receptors, suggesting potential applications in treating mood disorders and anxiety .
Antiproliferative Effects
In vitro studies have highlighted the antiproliferative effects of related compounds on cancer cell lines. For instance, compounds with similar structural motifs have shown significant activity against MCF-7 breast cancer cells, indicating that [3-(1H-1,3-benzodiazol-1-ylmethyl)phenyl]methanamine hydrochloride may possess anticancer properties. The mechanism appears to involve the destabilization of microtubules, which is crucial for cell division .
Case Study 1: Anticancer Activity
A detailed investigation into the antiproliferative effects of related benzodiazole derivatives revealed that certain modifications in the side chains significantly enhanced their activity against MCF-7 cells. The most potent derivative exhibited an IC50 value comparable to established chemotherapeutic agents, suggesting that further development could yield effective anticancer drugs .
Case Study 2: Neuropharmacological Potential
Another study explored the neuropharmacological properties of benzodiazole derivatives, including their anxiolytic effects mediated through serotonin receptor modulation. The findings indicated that these compounds could serve as potential anxiolytics or antidepressants due to their ability to enhance serotonergic signaling in the brain .
Research Findings Summary
Q & A
Basic Research Questions
Q. How can researchers optimize the synthesis of [3-(1H-1,3-benzodiazol-1-ylmethyl)phenyl]methanamine hydrochloride for high purity and yield?
- Methodological Approach :
- Step 1 : Use reductive amination of the precursor aldehyde (3-(1H-benzodiazol-1-ylmethyl)benzaldehyde) with methanamine, followed by hydrochloric acid salt formation. Monitor reaction progress via TLC or LC-MS .
- Step 2 : Purify via recrystallization in ethanol/water mixtures or column chromatography (silica gel, 5% methanol in dichloromethane) to isolate the hydrochloride salt .
- Step 3 : Validate purity (>95%) using HPLC with a C18 column and UV detection at 254 nm, adjusting mobile phase composition (e.g., acetonitrile:phosphate buffer) to resolve impurities .
Q. What analytical techniques are critical for assessing the structural integrity and purity of this compound?
- Key Techniques :
- HPLC : Optimize retention time using gradient elution (e.g., 0.1% TFA in water/acetonitrile) to separate degradation products .
- NMR Spectroscopy : Confirm benzodiazole and methanamine moieties via -NMR (e.g., aromatic protons at δ 7.2–8.1 ppm, methylene protons at δ 4.5–5.0 ppm) .
- Mass Spectrometry : ESI-MS in positive ion mode to verify molecular ion peaks (e.g., [M+H] at calculated m/z) .
Q. What safety protocols are essential for handling this compound in laboratory settings?
- Safety Measures :
- PPE : Wear nitrile gloves, lab coats, and safety goggles to prevent skin/eye contact (GHS H315/H319) .
- Ventilation : Use fume hoods to avoid inhalation of dust/aerosols (GHS H335) .
- Storage : Store in a desiccator at 2–8°C to minimize hydrolysis or degradation .
Advanced Research Questions
Q. How can computational modeling predict the interaction of this compound with biological targets (e.g., receptors or enzymes)?
- Methodology :
- Docking Studies : Use Schrödinger Maestro or AutoDock Vina to model ligand-receptor interactions (e.g., benzodiazole ring π-π stacking with aromatic residues) .
- MD Simulations : Run 100-ns simulations in GROMACS to assess stability of binding poses in physiological conditions .
- QSAR Analysis : Corrogate substituent effects (e.g., benzodiazole vs. oxadiazole analogs) on activity using MOE or RDKit .
Q. What experimental strategies address stability challenges under varying pH and temperature conditions?
- Approach :
- Forced Degradation Studies : Expose the compound to 0.1M HCl (acidic), 0.1M NaOH (basic), and UV light (ICH Q1A guidelines). Monitor degradation via HPLC-DAD and identify byproducts via LC-MS .
- Thermal Analysis : Use TGA/DSC to determine decomposition temperatures and hygroscopicity risks (e.g., water absorption at >60% humidity) .
Q. How can structure-activity relationship (SAR) studies guide the design of derivatives with enhanced efficacy?
- SAR Framework :
- Variation of Substituents : Synthesize analogs with halogen (Cl, F) or methoxy groups on the benzodiazole ring to modulate lipophilicity (logP) and target affinity .
- In Vitro Assays : Test derivatives against relevant cell lines (e.g., cancer or microbial models) to correlate structural changes with IC values .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
